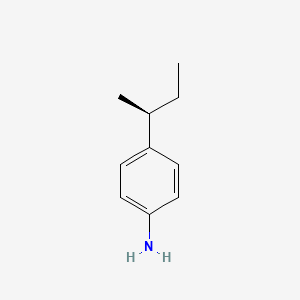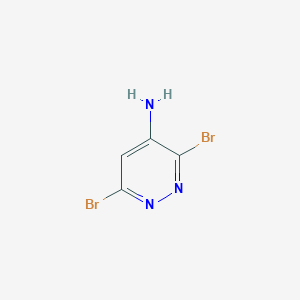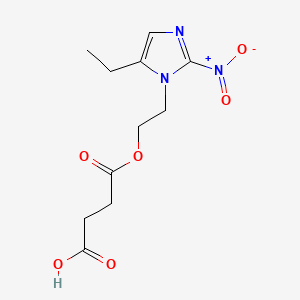
(2S)-2-Hydroxy-2-phenylbutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Hydroxy-2-phenylbutanedioic acid is an organic compound with the molecular formula C10H10O5 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxy-2-phenylbutanedioic acid can be achieved through several methods. One common approach involves the use of L-threonine as a starting material. L-threonine undergoes a series of enzymatic reactions, including deamination, reduction, and oxidation, to produce the desired compound . Another method involves the use of chemical reagents such as boron reagents in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Hydroxy-2-phenylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include ozone for oxidation , hydrogen gas for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(2S)-2-Hydroxy-2-phenylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism by which (2S)-2-Hydroxy-2-phenylbutanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active compounds. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-2-Hydroxy-2-phenylbutanedioic acid: The enantiomer of (2S)-2-Hydroxy-2-phenylbutanedioic acid, with similar chemical properties but different biological activities.
2-Hydroxy-2-methylbutanedioic acid: A structurally similar compound with a methyl group instead of a phenyl group.
2-Hydroxy-2-ethylbutanedioic acid: Another similar compound with an ethyl group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where chirality and aromaticity are important factors .
Properties
CAS No. |
63137-53-1 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-phenylbutanedioic acid |
InChI |
InChI=1S/C10H10O5/c11-8(12)6-10(15,9(13)14)7-4-2-1-3-5-7/h1-5,15H,6H2,(H,11,12)(H,13,14)/t10-/m0/s1 |
InChI Key |
REDMBNQXBOTRET-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@](CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate](/img/structure/B12940123.png)





![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)




![5-Methoxypyrazolo[1,5-a]pyridin-2-amine](/img/structure/B12940190.png)


